3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide
Overview
Description
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide involves its ability to inhibit the activity of PARP enzymes. This results in the accumulation of DNA damage, which can lead to cell death through various pathways such as apoptosis and necrosis. Additionally, it has been suggested that 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide may also modulate other cellular processes such as inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide have been investigated in several studies. It has been shown to induce cell death in various cancer cell lines, including breast, ovarian, and prostate cancers. Additionally, it has been found to enhance the effectiveness of chemotherapy and radiotherapy in these cancers. In non-cancerous cells, 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has been shown to modulate immune responses and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide in lab experiments is its potent inhibitory activity against PARP enzymes. This makes it a useful tool for investigating the role of PARP in various cellular processes, including DNA repair, cell death, and inflammation. However, one limitation of using 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide is its potential toxicity to cells, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the investigation of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide. One area of interest is the development of new derivatives with improved potency and selectivity against PARP enzymes. Additionally, the use of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide in combination with other drugs or therapies is another avenue for future research. Finally, the investigation of the role of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide in other cellular processes such as autophagy and senescence is an area of potential interest.
Scientific Research Applications
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. It has been found to possess potent inhibitory activity against several enzymes, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. This property has led to its investigation as a potential therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO3/c1-2-22-13-8-7-10(9-11(13)17)15(21)20-12-5-3-4-6-14(12)23-16(18)19/h3-9,16H,2H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFGEPPETWSHSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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